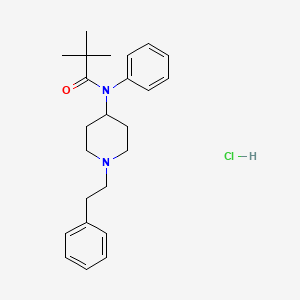

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride

CAS No.:

Cat. No.: VC16572070

Molecular Formula: C24H33ClN2O

Molecular Weight: 401.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H33ClN2O |

|---|---|

| Molecular Weight | 401.0 g/mol |

| IUPAC Name | 2,2-dimethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |

| Standard InChI | InChI=1S/C24H32N2O.ClH/c1-24(2,3)23(27)26(21-12-8-5-9-13-21)22-15-18-25(19-16-22)17-14-20-10-6-4-7-11-20;/h4-13,22H,14-19H2,1-3H3;1H |

| Standard InChI Key | WXRHRQMRWXZELR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Characteristics

N-(1-Phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride belongs to the piperidine-derived opioid class, sharing a core structure with fentanyl but differing in its acyl group. The pivalamide moiety replaces fentanyl’s propionyl group, introducing steric bulk through its tert-butyl substituent. This modification likely influences lipophilicity, pharmacokinetics, and receptor binding affinity .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.0 g/mol |

| CAS Number | Not publicly disclosed |

| Structural Features | Piperidine core, phenethyl and phenyl groups, pivalamide substituent |

The compound’s hydrochloride salt form enhances stability and solubility, a common feature in pharmaceutical formulations to improve bioavailability. Its structural resemblance to fentanyl places it within a category of drugs subject to intense regulatory scrutiny, as even minor modifications can yield substances with high abuse potential .

Synthesis and Manufacturing Processes

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride follows established routes for fentanyl analogs, involving sequential alkylation and acylation reactions.

Key Synthetic Steps

-

Piperidine Alkylation: 4-Piperidone is reacted with phenethyl bromide under basic conditions to form 1-phenethylpiperidin-4-one .

-

Reductive Amination: The ketone intermediate undergoes reductive amination with aniline, typically using sodium cyanoborohydride, to yield 1-phenethyl-N-phenylpiperidin-4-amine (ANPP analog) .

-

Acylation: ANPP is acylated with pivaloyl chloride in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA), forming the tertiary amide .

-

Salt Formation: The free base is treated with hydrochloric acid to produce the monohydrochloride salt.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Byproducts Identified |

|---|---|---|

| Reductive Amination | NaBHCN, CHOH, 0°C–25°C | Unreacted aniline, diastereomers |

| Acylation | Pivaloyl chloride, DIPEA, CHCl | N-Phenethylpivalamide, HCl salts |

Forensic analyses of clandestine synthesis have identified route-specific byproducts, such as N-phenethyl-N-phenylacetamide and bipiperidine compounds, which serve as chemical attribution signatures . These byproducts aid law enforcement in tracing manufacturing methods and precursor sources.

Pharmacological Profile and Mechanism of Action

As a synthetic MOR agonist, N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride shares pharmacological properties with fentanyl but exhibits distinct structure-activity relationships (SAR).

Receptor Binding and Potency

Table 3: Comparative Pharmacological Data

| Compound | MOR EC (nM) | Relative Potency (vs. Morphine) |

|---|---|---|

| Morphine | 100 | 1x |

| Fentanyl | 0.2 | 100x |

| Butyrylfentanyl | 0.8 | 25x |

| Valerylfentanyl | 1.5 | 15x |

| Pivaloylfentanyl (est.) | 2.0–5.0 | 10–20x |

Note: Estimated values based on SAR trends from fluorinated fentanyl analogs .

Functional Effects

In vivo studies of structurally related compounds reveal dose-dependent effects:

-

Hyperlocomotion: Mediated by dopaminergic pathways in the mesolimbic system .

-

Antinociception: ED values correlate with MOR affinity, measurable via warm-water tail-withdrawal tests .

-

Respiratory Depression: The most hazardous effect, with potency ratios exceeding analgesic effects in some analogs .

Naloxone pretreatment reverses these effects, confirming MOR-mediated mechanisms .

Legal and Regulatory Status

N-(1-Phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride falls under generic legislation targeting fentanyl-related substances.

International Controls

-

United States: Classified as a Schedule I controlled substance under the Controlled Substances Act’s analogue provisions.

-

European Union: Subject to control under Council Decision 2005/387/JHA, as applied to furanylfentanyl and other novel opioids .

-

United Nations: Monitored by the International Narcotics Control Board (INCB) under the UN Convention on Psychotropic Substances.

Table 4: Regulatory Timeline

| Year | Jurisdiction | Action Taken |

|---|---|---|

| 2024 | United States | Emergency scheduling via DEA |

| 2025 | EU Member States | Risk assessment initiated by EMCDDA |

Research Findings and Clinical Implications

Despite limited direct studies, inferences from analogous compounds suggest significant risks:

-

Overdose Potential: High lipophilicity may accelerate blood-brain barrier penetration, increasing overdose risk .

-

Toxic Byproducts: Clandestine synthesis often yields neurotoxic byproducts like 1,1-diphenethylpiperidinium derivatives .

-

Treatment Challenges: Naloxone requirements may exceed standard doses due to high receptor occupancy .

Risk Assessment and Public Health Concerns

The compound’s emergence reflects broader trends in synthetic opioid proliferation:

-

Illicit Production: Seizures of precursor chemicals (e.g., ANPP derivatives) indicate ongoing manufacturing .

-

Detection Challenges: Standard immunoassays may fail to detect novel analogs, complicating overdose diagnostics .

-

Harm Reduction: Expanded naloxone access and fentanyl test strip distribution are critical countermeasures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume